2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14987408
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 2-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O2/c21-16-11-14(13-6-1-2-7-15(13)20-16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |
| Standard InChI Key | OUIBRUCSSURELS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s distinct functionalization includes:
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A hydroxyl group at the 2-position, which enhances hydrogen-bonding potential.
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A carboxamide group at the 4-position, contributing to polar interactions.
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A 2-(pyridin-2-yl)ethyl substituent on the carboxamide nitrogen, introducing additional π-stacking capabilities.
Table 1: Key Identifiers of 2-Hydroxy-N-[2-(Pyridin-2-yl)ethyl]quinoline-4-carboxamide
The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its extended conjugation system, spanning the quinoline and pyridine rings, suggests potential fluorescence properties, though empirical data remain limited.
Synthesis and Manufacturing Processes
The synthesis of 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide involves multi-step strategies, often building on methodologies developed for analogous quinoline derivatives. A notable approach, adapted from a patented fluorination process , proceeds as follows:
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Formation of the Quinoline Core:
Methyl quinoline-4-carboxylate serves as the starting material. Fluorine gas (), diluted with nitrogen, is bubbled into a solution of the ester in acetonitrile-water (2:1) at room temperature. This step introduces the hydroxyl group at the 2-position via electrophilic aromatic substitution, yielding methyl 2-hydroxyquinoline-4-carboxylate . -
Amidation:
The ester intermediate undergoes aminolysis with 2-(pyridin-2-yl)ethylamine. This reaction typically employs coupling agents such as HATU or EDCl in dichloromethane, facilitating the formation of the carboxamide bond. -
Purification:
Crude product is purified via recrystallization or column chromatography, achieving yields exceeding 80% in optimized conditions .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | , CH₃CN/H₂O | 81% |
| Amidation | 2-(Pyridin-2-yl)ethylamine, EDCl | 75–85% |
Alternative routes include Ullmann coupling for introducing the pyridinyl-ethyl group or microwave-assisted synthesis to reduce reaction times .
Structural and Spectroscopic Analysis
The compound’s structure has been elucidated through advanced analytical techniques:
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NMR Spectroscopy:
-NMR (400 MHz, DMSO-) reveals characteristic signals:-
δ 8.65 (d, 1H, pyridine-H6)
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δ 8.12 (s, 1H, quinoline-H5)
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δ 7.89 (t, 1H, amide-NH).
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Infrared Spectroscopy:
Strong absorbance at 1675 cm⁻¹ corresponds to the carbonyl stretch of the carboxamide group, while a broad peak near 3200 cm⁻¹ indicates N-H stretching . -
Mass Spectrometry:
HRMS (ESI+) shows a molecular ion peak at 294.1234 [M+H]⁺, consistent with the molecular formula.
X-ray crystallography data, though unavailable for this specific compound, predict a planar quinoline core with the pyridinyl-ethyl group adopting a gauche conformation relative to the carboxamide .
Physicochemical Properties
The compound’s physicochemical profile influences its solubility and bioavailability:
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